

Application Notes and Protocols: Measuring IFN- β Reporter Activity with STING-IN-2

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Compound of Interest

Compound Name: STING-IN-2

Cat. No.: B15605846

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Introduction

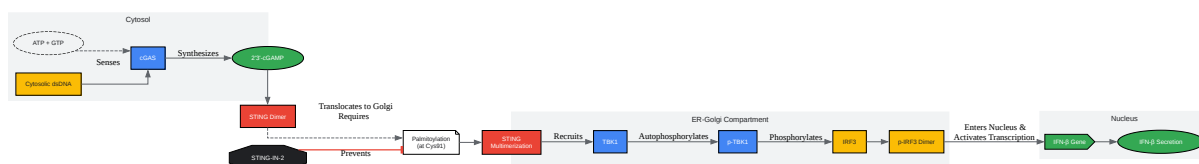
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[1][2] Activation of the cGAS-STING pathway culminates in the production of type I interferons (IFNs), particularly IFN- β , which orchestrate a broad antiviral and anti-tumor response.[1][3] Consequently, measuring IFN- β production serves as a robust and direct readout for STING pathway activation.[4][5]

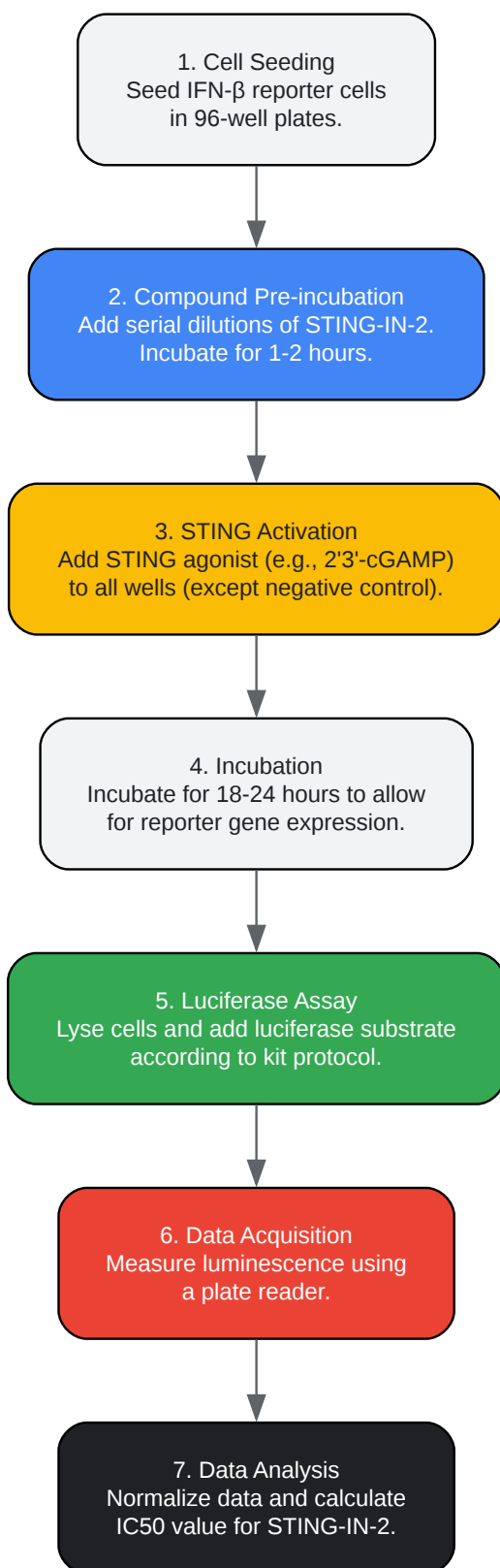
STING-IN-2 (also known as C-170) is a potent and specific covalent inhibitor of the STING protein.[6] Its mechanism of action involves selectively targeting the Cys91 residue of STING. This covalent modification prevents the palmitoylation of STING, a critical post-translational modification required for STING multimerization, recruitment of TANK-binding kinase 1 (TBK1), and subsequent downstream signaling to induce IFN- β production.[7][8]

These application notes provide a detailed protocol for utilizing a cell-based IFN- β reporter assay to quantify the inhibitory activity of **STING-IN-2**.

cGAS-STING Signaling Pathway and Inhibition by STING-IN-2

The diagram below illustrates the key steps in the cGAS-STING signaling cascade, from cytosolic dsDNA detection to IFN- β production, and highlights the specific point of inhibition by **STING-IN-2**.





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